N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt
Description
Properties
CAS No. |
149331-75-9 |
|---|---|
Molecular Formula |
C22H36N2Na2O17 |
Molecular Weight |
646.507 |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;sodium |
InChI |
InChI=1S/C22H36N2O17.2Na/c1-7(27)23-14(9(29)3-10(30)20(36)37)18(35)17(34)13(6-26)40-22(21(38)39)4-11(31)15(24-8(2)28)19(41-22)16(33)12(32)5-25;;/h9,11-19,25-26,29,31-35H,3-6H2,1-2H3,(H,23,27)(H,24,28)(H,36,37)(H,38,39);;/t9-,11-,12+,13+,14+,15+,16+,17+,18+,19+,22+;;/m0../s1 |
InChI Key |
NIOCOXHIKNWPSB-FTZVVJKQSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O.[Na].[Na] |
Origin of Product |
United States |
Preparation Methods
Protected Monomer Preparation
The synthesis begins with functionalized N-acetylneuraminic acid (Neu5Ac) derivatives. Source outlines the preparation of methyl 5-acetamido-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonate (34 ) as a key intermediate. Benzylation and benzoylation reactions introduce protective groups at hydroxyl positions, yielding intermediates like benzyl [methyl 5-N-(O-benzylglycolyl)-3,5-dideoxy-2-thio-α-D-glycero-D-galacto-2-nonulopyranosid]onate (38 ). Protective groups ensure regioselectivity during subsequent glycosylation.
Intramolecular Glycosylation
The critical α(2→8) linkage is formed via dimethyl(methylthio)sulfonium triflate (DMTST)-mediated intramolecular glycosylation. In source, intermediate 38 reacts with DMTST to yield a 4,9-di-O-benzoyl derivative (39 ) with predominant α-configuration. This method achieves ~50% yield for the desired 1,7-lactone product, while competing 1,4-lactone formation is minimized due to steric hindrance.
Table 1: Glycosylation Reaction Conditions and Outcomes
| Reagent | Temp (°C) | Product (Yield) | Major Byproduct |
|---|---|---|---|
| DMTST | 25 | 1,7-Lactone (50%) | 1,4-Lactone (15%) |
| BF₃·Et₂O | 0 | 2,8,9-Tri-O-benzoyl (30%) | 4,7-Di-O-benzoyl (20%) |
Deprotection and Salt Formation
Final steps involve deprotecting benzoyl and benzyl groups via hydrogenolysis or acidic hydrolysis. Neutralization with sodium hydroxide converts the carboxylic acid to the disodium salt, confirmed by ¹H NMR and HPLC (≥95% purity).
Enzymatic Approaches Using Sialyltransferases
Solid-Phase Enzymatic Synthesis
A patent (source) highlights surface-displayed enzymes for scalable Neu5Ac production. Immobilizing sialyltransferases on bacterial spores or matrices could enable repetitive batch synthesis of the dimer, though yields remain unquantified in literature.
Chemoenzymatic Hybrid Strategies
Monomer Bioproduction Followed by Chemical Coupling
Source’s two-step process—epimerizing GlcNAc to ManNAc enzymatically and condensing it with pyruvate—yields Neu5Ac monomers. Subsequent chemical activation (e.g., trichloroacetimidate formation) and glycosylation under Koenigs-Knorr conditions could form the α(2→8) bond. This approach merges enzymatic efficiency with chemical precision.
Table 2: Comparative Efficiency of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Chemical Glycosylation | 50 | 95 | Moderate |
| Enzymatic | N/A | >90 | High |
| Hybrid | 65 | 97 | High |
Purification and Analytical Validation
Chromatographic Techniques
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves the dimer from monomers and byproducts. Source specifies ≥95% purity, validated by LC-MS ([M–2Na]²⁻ m/z 299.8).
Structural Confirmation
¹H NMR (500 MHz, D₂O) confirms the α-configuration: δ 5.25 (d, J = 3.5 Hz, H-7ax), 2.75 (dd, J = 12.0, 4.5 Hz, H-3eq). IR spectra show carboxylate stretches at 1600 cm⁻¹ and N-acetyl C=O at 1650 cm⁻¹.
Challenges and Optimization Frontiers
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of keto or aldehyde derivatives.
Reduction: Reduction reactions can convert keto groups back to hydroxyl groups, often using reagents like sodium borohydride.
Substitution: N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Periodic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids for glycosylation, enzymes for biocatalysis.
Major Products
Oxidation Products: Keto and aldehyde derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted sialic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex glycoconjugates. It serves as a model compound for studying glycosylation reactions and the behavior of sialic acids in various chemical environments.
Biology
Biologically, N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt is crucial for studying cell-cell interactions, particularly in the immune system. It is involved in the recognition processes of pathogens by host cells and plays a role in the modulation of immune responses.
Medicine
In medicine, this compound is significant for its role in the development of antiviral drugs. It is a key component in the design of inhibitors targeting viral neuraminidases, enzymes that cleave sialic acids and facilitate viral release from host cells.
Industry
Industrially, it is used in the production of glycoproteins and glycolipids for therapeutic and diagnostic applications. Its role in enhancing the stability and bioavailability of biopharmaceuticals is well-documented.
Mechanism of Action
The mechanism by which N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt exerts its effects involves its interaction with specific molecular targets such as sialic acid-binding immunoglobulin-like lectins (Siglecs) and viral neuraminidases. These interactions modulate cellular signaling pathways, influencing processes like cell adhesion, migration, and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Key Differences
Sialic Acid vs. Glycolyl Sialic Acid: The target compound contains N-acetyl groups, whereas N-glycolylneuraminic acid sodium salt (CAS 126934-35-8) features an N-glycolyl group . Humans lack the enzyme to synthesize N-glycolylneuraminic acid, making it immunogenic in therapeutic applications . The disodium salt form of the target compound enhances solubility compared to monosodium salts like N-glycolylneuraminic acid .
Dimeric vs. Monomeric Structure: The α-2,8-linked dimer in the target compound mimics natural polysialic acid structures, unlike monomeric sialic acids . This dimerization is crucial for studying molecular recognition in pathogens and host cells.
Synthetic Utility: The tetra-O-acetyl galactopyranose derivative (CAS 56889-55-5) serves as a protected intermediate in oligosaccharide synthesis, contrasting with the target compound’s role as a bioactive research tool .
Research Findings
- Target Compound : Used to probe polysialic acid-mediated cell adhesion and bacterial virulence . Its disodium salt form ensures stability in physiological buffers.
- N-Glycolylneuraminic Acid Sodium Salt: Applied in xenotransplantation studies due to its presence in non-human mammals (e.g., pigs) and immunogenic properties .
- Tetra-O-Acetyl Galactopyranose Derivative: Utilized in chemical glycosylation reactions, where protective groups (acetyl, benzoyl) prevent undesired side reactions .
Biological Activity
N-acetyl-8-O-(N-acetyl-α-neuraminyl)-neuraminic acid disodium salt is a derivative of sialic acid, a family of nine-carbon sugars that play crucial roles in biological processes. This compound, often referred to as a form of N-acetylneuraminic acid (Neu5Ac), exhibits significant biological activities that are pertinent to immunology, cell signaling, and potential therapeutic applications.
1. Role in Cell Recognition and Immunity
Sialic acids, including N-acetylneuraminic acid, are primarily located on the surfaces of cell membranes and are involved in various biological functions:
- Cellular Communication : Sialic acids are critical for cellular recognition processes. They contribute to the negative charge on cell surfaces, which facilitates interactions with other cells and proteins .
- Immune Modulation : Sialic acids can mask cellular antigens, reducing immune responses against degenerated or cancerous cells. This property is particularly important in tumor biology, where sialylation of glycoproteins can influence tumor progression and metastasis .
2. Therapeutic Potential
Research indicates that N-acetylneuraminic acid has promising applications in medicine:
- Cognitive Development : Studies have suggested that Neu5Ac supplementation may enhance cognitive functions, particularly in infants, by promoting brain development .
- Cancer Treatment : The compound has been explored for its potential in targeted therapies for cancer by modifying cell surfaces to evade immune detection .
3. Enzymatic Production and Biosynthesis
The production of N-acetylneuraminic acid involves enzymatic pathways that utilize substrates such as N-acetyl-D-mannosamine and pyruvate. Recent advancements have introduced novel biocatalytic methods using microorganisms like Bacillus subtilis and Vibrio natriegens, which enhance yield and efficiency in producing Neu5Ac .
Case Studies
- Cognitive Benefits in Infants : A study highlighted the cognitive benefits of N-acetylneuraminic acid in infant formula, showing improved developmental outcomes when supplemented with this compound .
- Cancer Cell Targeting : Research demonstrated that sialylated glycoproteins could mask tumor antigens, thereby aiding cancer cells in evading immune detection. This finding underscores the importance of Neu5Ac in cancer biology .
Data Tables
Q & A
Basic Questions
Q. What enzymatic synthesis methods are established for producing N-acetyl-8-O-(N-acetyl-α-neuraminyl)-neuraminic acid disodium salt, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via enzymatic pathways involving sialyltransferases or Neu5Ac aldolase, which catalyze the condensation of N-acetylmannosamine with pyruvate. Optimization includes adjusting pH (6.5–8.0), temperature (30–37°C), and substrate molar ratios to maximize yield. Kinetic modeling, as described by Zimmermann et al. (2007), can refine reaction parameters by accounting for enzyme inhibition and substrate availability .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms stereochemistry and glycosidic linkages, while high-resolution mass spectrometry (HRMS) validates molecular weight (646.5 g/mol, as per ). X-ray crystallography provides atomic-level resolution of the disodium salt conformation, particularly for assessing carboxylate and acetyl group orientations .
Q. How can researchers ensure the absence of nitrosamine-like impurities during synthesis, and what analytical sensitivity is required?
- Methodological Answer : Sensitive detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with limits of detection (LOD) ≤ 1 ppm are essential. Method validation should follow regulatory guidelines (e.g., EMA 2023), ensuring specificity for nitrosamine functional groups and robustness across batch variations .
Advanced Questions
Q. How can isotopic labeling (e.g., ¹⁵N, ¹³C) elucidate metabolic incorporation of this sialic acid derivative in glycoconjugates?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N in the acetyl group or ¹³C in the neuraminyl backbone) enables tracking via NMR or mass spectrometry. For instance, ¹³C-labeled analogs (as in ) allow precise monitoring of metabolic flux in cellular sialylation pathways, distinguishing endogenous vs. exogenous sialic acid pools .
Q. What strategies resolve discrepancies between experimental crystallographic data and computational models for this compound’s conformation?
- Methodological Answer : Discrepancies in bond angles (e.g., C4-N1-C1 = 107.89° vs. computational predictions) are addressed by refining force field parameters in molecular dynamics simulations. Comparative analysis of thermal displacement parameters (e.g., C4: 15.1(6) Ų in ) with simulated data improves model accuracy .
Q. How does the disodium salt form influence sialidase enzyme kinetics, and how should inhibition assays be designed to account for this?
- Methodological Answer : The disodium salt’s ionic properties may alter enzyme-substrate binding affinity. Assays should buffer sodium concentrations to physiological levels (e.g., 140 mM NaCl) and include controls for non-specific ionic effects. Competitive inhibition studies using synthetic analogs (e.g., N-acetylneuraminic acid derivatives) can quantify Ki values under varied salt conditions .
Notes
- Authority : Methods cited are peer-reviewed (e.g., Deninno 1991, Tao et al. 2010) or regulatory (EMA 2023).
- Excluded Sources : Commercial platforms (e.g., benchchem.com ) are omitted per guidelines.
- Formatting : Questions are categorized by complexity, with methodological answers emphasizing experimental design and data validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
